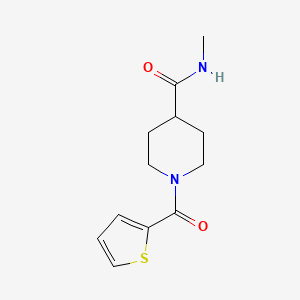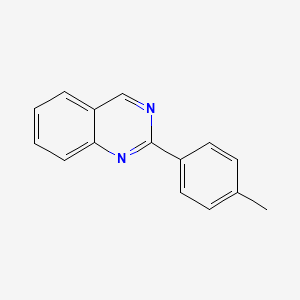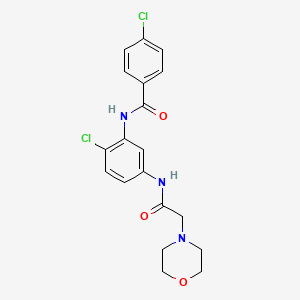
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, morpholinoacetamido, and benzamide functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide derivative.
Morpholinoacetamido Substitution: Finally, the morpholinoacetamido group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation with palladium on carbon are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and morpholinoacetamido groups can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide: This compound is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist.
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Known for its applications in medicinal chemistry.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Used as an intermediate in the synthesis of glyburide.
Uniqueness: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is unique due to its combination of chloro, morpholinoacetamido, and benzamide functional groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H19Cl2N3O3 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
4-chloro-N-[2-chloro-5-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-14-3-1-13(2-4-14)19(26)23-17-11-15(5-6-16(17)21)22-18(25)12-24-7-9-27-10-8-24/h1-6,11H,7-10,12H2,(H,22,25)(H,23,26) |
InChIキー |
ZUHCXNJMYVFNMI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


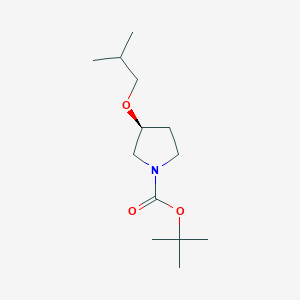

![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate](/img/structure/B11769358.png)
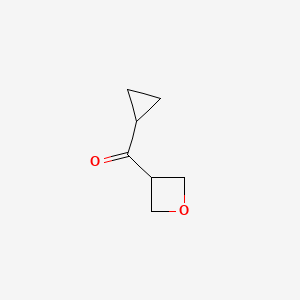


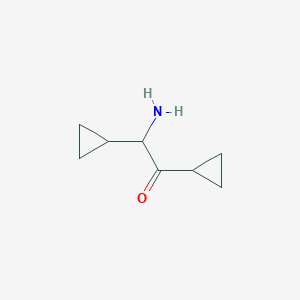
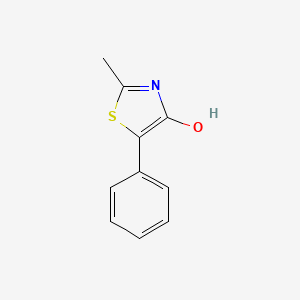
![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)
